molecular formula C24H29N3O5 B14936138 4,7-dimethoxy-1-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide

Cat. No.: B14936138
M. Wt: 439.5 g/mol
InChI Key: FICCMJRVXODGIK-UHFFFAOYSA-N
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Description

4,7-DIMETHOXY-1-METHYL-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIMETHOXY-1-METHYL-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4,7-DIMETHOXY-1-METHYL-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indole derivatives .

Scientific Research Applications

4,7-DIMETHOXY-1-METHYL-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in various catalytic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of other complex organic molecules and materials

Mechanism of Action

The mechanism of action of 4,7-DIMETHOXY-1-METHYL-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through similar mechanisms, potentially involving pathways related to cell signaling, apoptosis, and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-DIMETHOXY-1-METHYL-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the morpholinoethoxy group, which may confer distinct biological and chemical properties compared to other indole derivatives .

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-[4-(2-morpholin-4-ylethoxy)phenyl]indole-2-carboxamide

InChI

InChI=1S/C24H29N3O5/c1-26-20(16-19-21(29-2)8-9-22(30-3)23(19)26)24(28)25-17-4-6-18(7-5-17)32-15-12-27-10-13-31-14-11-27/h4-9,16H,10-15H2,1-3H3,(H,25,28)

InChI Key

FICCMJRVXODGIK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4

Origin of Product

United States

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